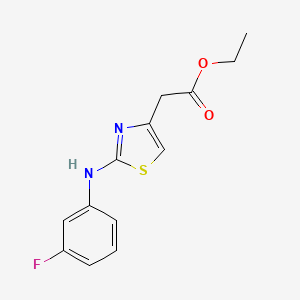
Ethyl 2-(4-(3-fluorophenylamino)-3,5-thiazolyl)acetate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(3-fluorophenyl)amino]acetate is a chemical compound with the molecular weight of 197.21 . Its IUPAC name is ethyl (3-fluoroanilino)acetate .
Molecular Structure Analysis
The InChI code for ethyl 2-[(3-fluorophenyl)amino]acetate is 1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-[(3-fluorophenyl)amino]acetate has a molecular weight of 197.21 . It should be stored at room temperature . Ethyl (4-fluorobenzoyl)acetate has a refractive index of n20/D 1.5040 (lit.), a boiling point of 117-120 °C (lit.), and a density of 1.174 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Microwave Assisted Synthesis and Pharmacological Activities
A study by Attimarad, Khedr, and Aldhubiab (2017) explored the microwave-assisted synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and their pharmacological activities. They found that compounds with halogen substitution exhibited good anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin. Additionally, certain compounds showed antioxidant activity comparable to ascorbic acid, suggesting potential for therapeutic applications (Attimarad, Khedr, & Aldhubiab, 2017).
Crystal Structure Determination
The crystal structure of a related compound, ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, was determined by X-ray methods by DyaveGowda et al. (2002). This study contributes to understanding the molecular conformation and structural properties of thiazolyl acetates, providing a foundation for further research into their potential applications (DyaveGowda et al., 2002).
Synthesis of Thiazolopyridine Derivatives
Mohamed (2014) described the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. This research demonstrates the chemical versatility of thiazolyl acetates in synthesizing complex molecules with potential for varied biological activities (Mohamed, 2014).
Fluorescent Properties of Thiazole-conjugated Complexes
A study by Li et al. (2009) investigated the solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties of a thiazole-conjugated pyridinium complex. This research highlights the potential of thiazolyl acetates in developing new fluorescent materials for applications in sensing and imaging (Li et al., 2009).
Molecular Docking and Biological Evaluation
Riadi et al. (2021) discussed the synthesis and biological evaluation of a new quinazolinone-based derivative as a potent inhibitor for VEGFR-2 and EGFR tyrosine kinases. The study showcases the potential of thiazolyl acetates in the development of new anticancer agents through targeted inhibition of key enzymes involved in cancer progression (Riadi et al., 2021).
Safety and Hazards
While specific safety and hazard information for “Ethyl 2-(4-(3-fluorophenylamino)-3,5-thiazolyl)acetate” is not available, related compounds such as 4-Amino-3-fluorophenylboronic acid hydrochloride are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
ethyl 2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-4-9(14)6-10/h3-6,8H,2,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUYXFZUWMVCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2798591.png)
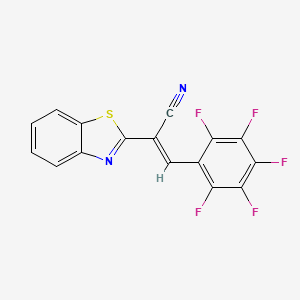
![2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-phenylacetamide](/img/structure/B2798594.png)
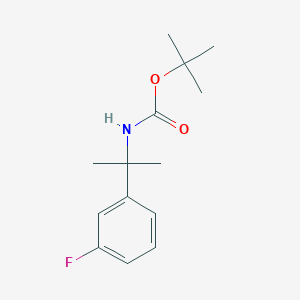
![2-(4-isopropylphenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2798597.png)

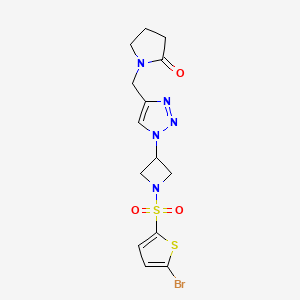
![(E)-N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2798603.png)

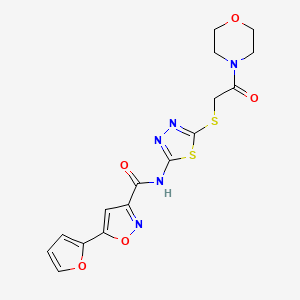
![[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2798606.png)
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2798608.png)

![2-Oxa-5-azaspiro[3.5]non-7-ene](/img/structure/B2798610.png)